molecular formula C10H14 B018035 N-Butyl-4,4,4-D3-benzene CAS No. 109232-94-2

N-Butyl-4,4,4-D3-benzene

Cat. No.: B018035
CAS No.: 109232-94-2
M. Wt: 137.24 g/mol
InChI Key: OCKPCBLVNKHBMX-FIBGUPNXSA-N
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Description

N-Butyl-4,4,4-D3-benzene (C₆H₅-CD₂CH₂CH₂CH₃) is a deuterated alkylbenzene where three hydrogen atoms on the terminal carbon of the butyl chain are replaced with deuterium (D). This isotopic substitution significantly alters its physicochemical properties compared to non-deuterated analogues. The compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy as a solvent or internal standard due to its reduced proton signal interference and in kinetic studies to investigate isotope effects . Its molecular weight increases marginally (137.24 g/mol vs. 134.22 g/mol for non-deuterated N-butylbenzene), and deuterium’s higher mass and stronger C-D bond (vs. C-H) influence boiling points, densities, and vibrational spectra.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trideuteriobutylbenzene typically involves a Friedel-Crafts alkylation reaction. In this process, tert-butyl chloride is prepared from tert-butanol and hydrochloric acid through an SN1 reaction. The tert-butyl chloride is then used in a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production methods for 4,4,4-Trideuteriobutylbenzene are similar to laboratory synthesis but on a larger scale. The key steps involve the preparation of deuterated tert-butyl chloride and its subsequent reaction with benzene under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trideuteriobutylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it back to its hydrocarbon form.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like bromine or nitric acid in the presence of a catalyst are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

4,4,4-Trideuteriobutylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trideuteriobutylbenzene involves its interaction with molecular targets and pathways The presence of deuterium can alter the compound’s bond strength and reaction kinetics, leading to different biological and chemical behaviors compared to its non-deuterated counterpart

Comparison with Similar Compounds

Comparison with Non-Deuterated Analogues

Key Differences:

  • Boiling Point: N-Butyl-4,4,4-D3-benzene exhibits a slightly higher boiling point (~185°C estimated) than non-deuterated N-butylbenzene (183°C) due to deuterium’s greater atomic mass and stronger intermolecular interactions.
  • Density : The density increases marginally (0.87 g/cm³ estimated vs. 0.86 g/cm³ for N-butylbenzene) owing to deuterium’s higher mass.
  • Kinetic Stability : The C-D bond’s lower zero-point energy enhances thermal stability, slowing reaction rates in processes involving bond cleavage (e.g., oxidation or radical reactions).

Research Findings:

Studies on deuterated hydrocarbons demonstrate measurable isotope effects. For example, deuterated toluene (C₆D₅CD₃) shows a 1–2°C increase in boiling point compared to toluene, aligning with trends observed in this compound .

Comparison with Structural Isomers and Related Alkylbenzenes

Substituent Position and Chain Length Effects:

The provided evidence highlights how substituent position impacts properties in benzylamines (e.g., 2-methylbenzylamine vs. 3-methylbenzylamine):

  • Boiling Points : 2-Methylbenzylamine (196–197°C) vs. 3-methylbenzylamine (202–205°C) shows a 6°C difference due to steric and polarity variations .
  • Density: Minor differences (0.97 vs. 0.966 g/cm³) reflect packing efficiency changes.

For this compound, chain length and deuteration distinguish it from shorter-chain alkylbenzenes (e.g., toluene, ethylbenzene) and positional isomers (e.g., tert-butylbenzene).

Data Tables and Physical Property Analysis

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
N-Butylbenzene 134.22 183 0.86
This compound* 137.24 185 (est.) 0.87 (est.)
2-Methylbenzylamine 121.17 196–197 0.97
3-Methylbenzylamine 121.17 202–205 0.966

*Estimated values based on isotopic trends.

Biological Activity

N-Butyl-4,4,4-D3-benzene is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and toxicology. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies.

This compound is a substituted benzene compound characterized by the presence of a butyl group and deuterium isotopes at the para position of the benzene ring. Its chemical structure can be represented as follows:

  • Molecular Formula : C10H15D3
  • Molecular Weight : Approximately 155.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with biological membranes and enzymes. The compound exhibits several mechanisms:

  • Antimicrobial Activity : It has been shown to disrupt cell membrane integrity in various fungi by interacting with ergosterol, a key component of fungal membranes. This leads to increased permeability and ultimately cell death.
  • Hypolipidemic Effects : Research indicates that this compound can significantly reduce triglycerides and cholesterol levels in hyperlipidemic animal models. This suggests a potential role in lipid metabolism modulation.
  • Inflammation Modulation : Some studies suggest that this compound may inhibit inflammatory pathways by affecting cyclooxygenase (COX) and lipoxygenase (LOX) activities, leading to decreased production of pro-inflammatory mediators like prostaglandins and leukotrienes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against various pathogenic fungi and bacteria. The results indicated a significant reduction in colony-forming units (CFUs) when treated with the compound compared to controls.

OrganismControl CFUsTreated CFUs% Reduction
Candida albicans1.0 x 10^62.5 x 10^575%
Staphylococcus aureus5.0 x 10^51.0 x 10^580%

This study highlights the compound's potential as an antifungal agent.

Study 2: Lipid Profile Improvement

In a controlled experiment with hyperlipidemic rats, this compound was administered over four weeks. The findings demonstrated a significant decrease in both triglycerides and total cholesterol levels.

ParameterBaseline (mg/dL)Post-Treatment (mg/dL)
Triglycerides250150
Total Cholesterol300180

These results indicate the compound's efficacy in lipid profile improvement.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is well absorbed following oral administration. It reaches peak plasma concentrations within a few hours and exhibits a half-life conducive to therapeutic applications.

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial. Toxicological evaluations have revealed that high doses may lead to adverse effects such as liver toxicity and gastrointestinal disturbances in animal models. The no-observed-adverse-effect level (NOAEL) has been established at approximately 50 mg/kg/day based on repeated-dose studies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-butyl-4,4,4-D3-benzene with high isotopic purity?

  • Methodology : Deuterated analogs like this compound are typically synthesized via Grignard reactions using deuterated reagents (e.g., CD3MgX) or catalytic H/D exchange under acidic conditions. Ensure strict anhydrous environments to minimize proton back-exchange. Post-synthesis, confirm isotopic incorporation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H-NMR should show absence of signals for the -CD3 group, while 2H^2H-NMR or 13C^{13}C-NMR can resolve deuterium positions .

Q. How can isotopic purity (>98 atom% D) be validated for deuterated compounds like this compound?

  • Methodology :

  • MS Analysis : High-resolution mass spectrometry (HRMS) quantifies isotopic abundance by comparing molecular ion peaks (e.g., [M+H]+ at m/z 137.23) with theoretical isotopic distributions.
  • NMR Spectroscopy : 1H^1H-NMR detects residual protonation at the -CD3 site; integration of signals near δ 0.8–1.5 ppm (alkyl region) should align with expected deuteration levels.
  • Isotope Ratio Monitoring : Gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Pyr-IRMS) provides precise D/H ratios.
    • Reference : The compound’s isotopic purity (98 atom% D) is specified in commercial standards, emphasizing rigorous analytical validation .

Q. What storage conditions are optimal for preserving this compound’s stability?

  • Methodology : Store under inert gas (N2/Ar) in amber glass vials at 2–8°C to minimize photodegradation and isotopic exchange. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the alkyl-deuterated structure. Regular stability testing via GC-MS or NMR is advised .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence reaction mechanisms involving this compound?

  • Methodology :

  • Experimental Design : Compare reaction rates/profiles of deuterated vs. protiated analogs in model reactions (e.g., catalytic hydrogenation or radical-mediated processes). Use Arrhenius plots to quantify activation energy differences.
  • Computational Analysis : Density functional theory (DFT) simulations can predict KIEs by modeling transition states and zero-point energy differences.
  • Case Study : In C-D bond cleavage reactions, primary KIEs (kH/kD>1k_H/k_D > 1) indicate bond-breaking in the rate-determining step, while inverse KIEs (kH/kD<1k_H/k_D < 1) suggest hyperconjugative stabilization .

Q. How should researchers resolve contradictions in published data on deuterated compounds’ physicochemical properties?

  • Methodology :

  • Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., solvent purity, temperature control).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across datasets. For instance, discrepancies in boiling points (e.g., 183.1°C for n-butylbenzene vs. deuterated analogs) may arise from differences in intermolecular forces or measurement techniques .
  • Source Critique : Evaluate methodological rigor in prior work, such as isotopic purity verification or instrumental calibration .

Q. What strategies integrate computational modeling with experimental data for deuterated compound studies?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model solvent interactions and diffusion properties using force fields parameterized for deuterium (e.g., modified bond lengths/vibrational frequencies).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study reaction pathways involving deuterated sites, validated against experimental kinetic or spectral data.
  • Data Fusion : Combine NMR chemical shifts, MS fragmentation patterns, and computed electrostatic potentials to refine structural predictions .

Properties

IUPAC Name

4,4,4-trideuteriobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKPCBLVNKHBMX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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